molecular formula C7H16N2O B1395344 (3R)-1-(3-aminopropyl)pyrrolidin-3-ol CAS No. 956948-81-5

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Cat. No. B1395344
CAS RN: 956948-81-5
M. Wt: 144.21 g/mol
InChI Key: NDZINGHRTXRLEX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol, also known as 3AP, is an organic compound with a variety of applications in scientific research and laboratory experiments. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is an optically active secondary amine with a chiral center. 3AP is used in a wide range of research applications, including biochemical and physiological studies, and has several advantages and limitations for lab experiments.

Scientific Research Applications

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is used in a wide range of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various compounds on the body. It is also used in drug discovery to identify new compounds with potential therapeutic effects. This compound is also used in biochemistry to study the structure and function of proteins and enzymes. Additionally, this compound is used in molecular biology to study the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body to produce biochemical and physiological effects. It is thought to bind to specific proteins and enzymes, which then leads to changes in the structure and function of those proteins and enzymes. This can result in changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is thought to interact with proteins and enzymes in the body to produce various effects. These effects include changes in the structure and function of proteins and enzymes, as well as changes in the biochemical and physiological processes of the body. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has a wide range of applications in scientific research and can be used in a variety of experiments. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound can interact with proteins and enzymes in the body, which can lead to unexpected results.

Future Directions

There are several potential future directions for the use of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol in scientific research and laboratory experiments. One of the main areas of research is in drug discovery, where this compound can be used to identify new compounds with potential therapeutic effects. Additionally, this compound can be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of DNA and RNA. Finally, this compound can be used to investigate the biochemical and physiological effects of various compounds on the body.

properties

IUPAC Name

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZINGHRTXRLEX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956948-81-5
Record name (3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Reactant of Route 4
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.